molecular formula C16H18N2O2 B14312801 6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 112750-10-4

6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B14312801
CAS No.: 112750-10-4
M. Wt: 270.33 g/mol
InChI Key: APRDQHBSXDMPCW-UHFFFAOYSA-N
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Description

6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes an amino group, methoxy group, and a cyclohexa-2,4-dien-1-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the reaction of 2-amino-4,5-dimethylaniline with methoxy-substituted cyclohexadienone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride for reduction processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated cyclohexane derivatives .

Scientific Research Applications

6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

112750-10-4

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[(2-amino-4,5-dimethylphenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C16H18N2O2/c1-10-7-13(17)14(8-11(10)2)18-9-12-5-4-6-15(20-3)16(12)19/h4-9,19H,17H2,1-3H3

InChI Key

APRDQHBSXDMPCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N=CC2=C(C(=CC=C2)OC)O)N

Origin of Product

United States

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